molecular formula C11H12N4O B4572524 6,6-dimethyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

6,6-dimethyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

Katalognummer: B4572524
Molekulargewicht: 216.24 g/mol
InChI-Schlüssel: JBVYFORQOOWRNR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,6-Dimethyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is a tricyclic heterocyclic compound featuring a fused triazoloquinazoline core. Its structure includes a dimethyl-substituted dihydroquinazolinone moiety, which confers rigidity and influences both physicochemical properties and biological interactions. This scaffold has garnered attention in medicinal chemistry due to its versatility in accommodating diverse substituents, enabling modulation of pharmacokinetic and pharmacodynamic profiles. Synthetic routes often employ multicomponent reactions (MCRs) or catalytic strategies, as seen in evidence-based studies .

Eigenschaften

IUPAC Name

6,6-dimethyl-5,7-dihydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c1-11(2)3-8-7(9(16)4-11)5-15-10(14-8)12-6-13-15/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBVYFORQOOWRNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=NC3=NC=NN3C=C2C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-dimethyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with 1,1-dimethylhydrazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is isolated through crystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

6,6-dimethyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its corresponding dihydro derivatives.

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

6,6-dimethyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 6,6-dimethyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to these targets with high affinity, thereby modulating their activity and exerting therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

Key structural analogues differ in substituents at positions 9 and 10 of the triazoloquinazoline core. These modifications significantly alter logP, solubility, and bioactivity:

Compound Name Substituents Molecular Formula Molecular Weight logP Biological Activity Source
9-(2-Chlorophenyl)-6,6-dimethyl derivative 2-Cl-phenyl at C9 C₁₇H₁₇ClN₄O 328.8 3.33 Not reported
9-[4-(Diethylamino)phenyl]-6,6-dimethyl derivative 4-(NEt₂)-phenyl at C9 C₂₁H₂₇N₅O 365.48 3.57 Not reported
9-(4-Hydroxyphenyl)-6,6-dimethyl derivative 4-OH-phenyl at C9 C₁₈H₂₀N₄O₂ 324.4 2.98 Catalyst testing (no bioassay)
9-(3-Nitrophenyl)-6,6-dimethyl derivative 3-NO₂-phenyl at C9 C₁₇H₁₆N₅O₃ 338.3 3.12 Not reported
3h (Antitumor lead) 9-substituted alkyl/aryl Not specified Not specified ~3.5 82% inhibition of A549 cells

Key Observations :

  • Polar groups (e.g., 4-OH in ) reduce logP but may improve solubility.
  • Antitumor activity : Compound 3h (unspecified substituents) demonstrated high efficacy against A549 lung cancer cells, suggesting that bulky hydrophobic groups enhance cytotoxicity .

Key Observations :

  • NGPU () offers sustainability but slightly lower yields compared to Cu@HAP@KIT-6 (), which achieves near-quantitative yields.
  • Iron fluoride () and sulfamic acid () are cost-effective but require higher temperatures.
Pharmacological Profiles
  • Antitumor Activity : Derivatives like 3h () show potent inhibition of cancer cells, likely due to intercalation or kinase inhibition mechanisms. Substituent bulkiness correlates with efficacy.
  • Psychotropic Potential: Pyrano-fused triazoloquinazolines (e.g., compound 10 in ) exhibit CNS activity, attributed to their ability to cross the blood-brain barrier (logP >3).
  • SAR Insights : The 2-chlorophenyl group and cyclohexane-dione skeleton () are critical for receptor binding, while chiral centers influence selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,6-dimethyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
Reactant of Route 2
6,6-dimethyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.